
Antimony(III) telluride
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Vue d'ensemble
Description
Antimony(III) telluride (Sb₂Te₃) is a narrow-bandgap semiconductor (0.2–0.3 eV) with a layered crystalline structure characterized by van der Waals bonding between quintuple Te-Sb-Te-Sb-Te layers . This structural anisotropy facilitates exceptional thermoelectric (TE) performance at room temperature, making it a key material for applications such as thermoelectric generators, phase-change memory devices, and thin-film solar cells . Its p-type conductivity, high carrier mobility, and tunable electronic properties via doping (e.g., sulfur, silver) or nanostructuring further enhance its utility in energy conversion and optoelectronics .
Sb₂Te₃’s thermoelectric efficiency is quantified by the dimensionless figure of merit $ zT = \frac{S^2 \sigma T}{\kappa} $, where $ S $ is the Seebeck coefficient, $ \sigma $ is electrical conductivity, $ T $ is temperature, and $ \kappa $ is thermal conductivity. Undoped Sb₂Te₃ exhibits moderate $ zT $ (~0.5–0.7), but advanced doping strategies have pushed $ zT $ to 0.95 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Antimony(III) telluride can be synthesized by reacting antimony with tellurium at high temperatures ranging from 500°C to 900°C . The reaction is as follows: [ 2 \text{Sb} (l) + 3 \text{Te} (l) \rightarrow \text{Sb}_2\text{Te}_3 (l) ]
Industrial Production Methods: In industrial settings, this compound is often produced through high-pressure synthesis, ball milling, and spark plasma sintering. These methods help in achieving high purity and desired microstructures .
Analyse Des Réactions Chimiques
Direct Elemental Reaction
Sb₂Te₃ is most commonly synthesized via the direct combination of antimony and tellurium at elevated temperatures:
2Sb(l)+3Te(l)→Sb2Te3(l)(500 900 C)
This method produces bulk crystalline Sb₂Te₃ with a rhombohedral structure . The reaction proceeds in molten form, requiring precise stoichiometric control to avoid secondary phases.
Iron Doping
Doping Sb₂Te₃ with iron alters its electronic structure:
Sb2Te3+xFe→FexSb2−xTe3
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Effects : Introduces multiple Fermi pockets, reduces carrier density by 40%, and decreases mobility by 30% compared to pure Sb₂Te₃ .
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Application : Enhances thermoelectric performance by modifying charge transport.
Pseudobinary Alloy Formation
Sb₂Te₃ forms a pseudobinary system with germanium telluride (GeTe):
GeTe+Sb2Te3→GexSbyTez
This alloy exhibits tunable bandgap and phase-change properties, critical for non-volatile memory devices .
Thermal Decomposition
At temperatures exceeding 620°C, Sb₂Te₃ decomposes into:
Sb2Te3(s)→2Sb(g)+3Te(g)
Hazardous byproducts include tellurium oxides (TeO₂) under oxidative conditions .
Reaction with Oxidizing Agents
Sb₂Te₃ reacts violently with strong oxidizers (e.g., HNO₃), producing antimony oxides and tellurium dioxide:
Sb2Te3+18HNO3→2Sb(NO3)3+3TeO2+9H2O+6NO2
This reaction necessitates strict safety protocols due to toxic NO₂ emissions .
Table 2: Doping Effects on Sb₂Te₃
Dopant | Carrier Density (cm⁻³) | Mobility (cm²/V·s) | Key Change |
---|---|---|---|
None | 1.2×1019 | 220 | Baseline |
Fe | 7.2×1018 | 154 | Multiple Fermi pockets |
Applications De Recherche Scientifique
Overview : Sb₂Te₃ is a promising thermoelectric material due to its high thermoelectric efficiency, particularly in power generation and refrigeration.
Key Findings :
- Thermoelectric Performance : Antimony telluride has been extensively studied for its ability to convert heat into electrical energy. Its performance is often compared to lead telluride, with Sb₂Te₃ showing superior efficiency in certain applications .
- Material Composition : The compound can be alloyed with other elements (e.g., bismuth) to enhance its thermoelectric properties further .
Application | Description |
---|---|
Power Generation | Converts heat differences into electricity |
Cooling Systems | Utilized in Peltier devices for temperature regulation |
Optoelectronic Devices
Overview : The semiconductor properties of Sb₂Te₃ make it suitable for various optoelectronic applications, including photodetectors and solar cells.
Key Findings :
- Photovoltaic Applications : Research indicates that antimony telluride thin films can serve as effective buffer layers in solar cells, improving their efficiency and stability .
- Optical Properties : Its bandgap allows it to absorb a significant portion of the solar spectrum, making it a candidate for next-generation photovoltaic technologies.
Case Study 1: Phase Change Memory Devices
A study demonstrated the fabrication of phase change memory devices using Sb₂Te₃ nanosheets. The results indicated that these devices could achieve high-density data storage while maintaining low energy consumption due to the material's unique scaling properties .
Case Study 2: Thermoelectric Generators
Research on Sb₂Te₃-based thermoelectric generators revealed that optimizing the composition and structure could lead to enhanced efficiency in converting waste heat into usable electrical energy. This has implications for automotive and industrial applications where energy recovery is critical .
Mécanisme D'action
Antimony(III) telluride exerts its effects primarily through its semiconducting and thermoelectric properties. The layered structure allows for efficient charge carrier mobility, which is essential for its use in thermoelectric devices. The material’s ability to undergo phase changes between crystalline and amorphous states under a melt-quench-recrystallization mechanism is crucial for its application in memory devices .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Bismuth Telluride (Bi₂Te₃)
- Structure and Bandgap : Bi₂Te₃ shares Sb₂Te₃’s layered structure but has a slightly larger bandgap (~0.3 eV) and higher Seebeck coefficient (~200–250 μV/K vs. Sb₂Te₃’s ~120–150 μV/K) at room temperature .
- Thermoelectric Performance : Bi₂Te₃ is the gold standard for near-room-temperature TE applications, with $ zT $ values exceeding 1.4 in optimized alloys . Its superior performance stems from lower lattice thermal conductivity (~1.0 W/m·K) compared to Sb₂Te₃ (~1.5 W/m·K) .
- Applications : Widely used in commercial Peltier coolers and wearable TE devices. Alloying Bi₂Te₃ with Sb₂Te₃ (e.g., Bi₀.₅Sb₁.₅Te₃) enhances mechanical stability and $ zT $ .
Arsenic Telluride (As₂Te₃)
- Stability and Conductivity : As₂Te₃ is less thermally stable than Sb₂Te₃ or Bi₂Te₃ and exhibits lower carrier mobility, limiting its TE utility .
- Applications : Primarily studied for phase-change memory due to its rapid amorphous-to-crystalline transitions, though it lacks the TE efficiency of Sb₂Te₃ .
Lead Telluride (PbTe)
- Bandgap and Operating Range : PbTe has a larger bandgap (~0.3–0.6 eV) and excels at mid-to-high temperatures (500–900 K), unlike Sb₂Te₃’s room-temperature focus .
- Thermal Conductivity: PbTe’s lattice thermal conductivity (~2.0 W/m·K) is higher than Sb₂Te₃’s, but nanostructuring and alloying (e.g., with AgSbTe₂) reduce $ \kappa $ to ~0.7 W/m·K .
Silver Antimony Telluride (AgSbTe₂)
- Thermal Properties: AgSbTe₂ exhibits ultralow thermal conductivity (~0.7 W/m·K) due to phonon scattering at nanoscale heterophases, outperforming both Sb₂Te₃ and Bi₂Te₃ in this metric .
- Performance : Despite low $ \kappa $, its $ zT $ (~1.2) is constrained by moderate electrical conductivity, though it remains a promising candidate for composite systems .
Research Findings on Performance Enhancement
- Doping : Sulfur doping in Sb₂Te₃ suppresses antisite defects, improving $ zT $ to 0.95 . Similarly, Bi₂Te₃-Sb₂Te₃ alloys achieve $ zT $ >1.4 via optimized carrier concentration .
- Nanocomposites: Embedding Pt nanocrystals in Sb₂Te₃ enhances the thermopower by filtering low-energy carriers, increasing the power factor by 20% .
- Thin Films : RF-sputtered Sb₂Te₃ films on flexible substrates show tunable electrical properties (resistivity ~10⁻⁴ Ω·m) with minimal performance degradation under strain .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing high-purity antimony(III) telluride for thermoelectric studies?
this compound is typically synthesized via vacuum melting, chemical vapor deposition (CVD), or pulsed laser deposition (PLD). For high-purity samples (>99.99%), vacuum thermal processing of stoichiometric Sb and Te mixtures is recommended, with purification steps to minimize oxygen contamination. Material purity is critical for reproducible thermoelectric measurements, as impurities like oxygen can alter carrier concentrations .
Q. How do researchers characterize the structural and compositional homogeneity of Sb₂Te₃ thin films?
X-ray photoelectron spectroscopy (XPS) is used to analyze binding states and detect nitrogen doping effects, while X-ray diffraction (XRD) confirms crystallinity. For nanoscale homogeneity, energy-dispersive X-ray spectroscopy (EDS) mapping and scanning electron microscopy (SEM) are employed. Note that Sb₂Te₃’s 3d/4d XPS spectra require deconvolution due to overlapping peaks, especially in air-exposed samples .
Q. What experimental setups are used to measure Sb₂Te₃’s thermoelectric properties?
The Seebeck coefficient (α) and electrical conductivity (σ) are measured using a four-probe system under controlled temperature gradients. Thermal conductivity (κ) is determined via the 3-omega method, which isolates electronic and lattice contributions. For bulk nanocrystalline samples, comparative analysis of doped vs. undoped materials helps quantify defect suppression effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported vapor pressure values for Sb₂Te₃?
Discrepancies arise from measurement techniques (e.g., torsion-effusion vs. mass spectrometry) and temperature ranges. To reconcile data, use the torsion-effusion-derived equation: ln p [Pa] = 31,776 – 25,181·T⁻¹ Validate results via Gibbs-Duhem integration of vapor-liquid equilibrium data, accounting for polynomial approximations of pressure-composition dependencies .
Q. What strategies mitigate antisite defects in Sb₂Te₃ to enhance thermoelectric efficiency?
Sulfur doping at subatomic percentages (0.1–0.5%) suppresses Sb antisite defects by increasing formation energy, reducing hole concentration. This elevates the Seebeck coefficient (α) by 10–25% and achieves ZT ~0.95 at 423 K. Density functional theory (DFT) guides dopant selection for further optimization .
Q. How does nitrogen doping influence Sb₂Te₃’s electronic structure for spintronic applications?
Nitrogen incorporation via metallorganic CVD modifies spin-charge conversion efficiency by altering surface states in topological insulator phases. Angle-resolved photoemission spectroscopy (ARPES) and spin-polarized transport measurements are critical for quantifying Rashba-Edelstein effects .
Q. What thermodynamic models explain Sb₂Te₃’s vapor-liquid equilibrium behavior in alloy systems?
The vapor phase composition over Sb–Sb₂Te₃ melts is modeled using partial pressure ratios: yₛb₂Te₃ = (pₛb₂Te₃)/(pₛb + pₛb₂Te₃) Activity coefficients are derived from total pressure (Pₜₒₜ) and mole fractions, with validation via Cd-Zn system benchmarks .
Q. Why do Sb₂Te₃-based thin films exhibit variable thermal stability during annealing?
Thermal degradation correlates with Te sublimation rates and interfacial reactions. In situ XRD and Raman spectroscopy reveal phase transitions above 400°C, while controlled-atmosphere annealing (e.g., Ar/H₂) suppresses oxidation. Layer-by-layer PLD growth improves stability .
Q. Methodological Notes
- Data Contradiction Analysis : Cross-validate vapor pressure data using multiple techniques (e.g., effusion, effusion-mass spectrometry) and apply error margins (±5–10%) when comparing literature values .
- Doping Optimization : Combine Hall effect measurements with DFT to correlate dopant concentration with carrier mobility and defect formation energy .
Propriétés
Numéro CAS |
1327-50-0 |
---|---|
Formule moléculaire |
SbTe |
Poids moléculaire |
249.4 g/mol |
Nom IUPAC |
antimony;tellurium |
InChI |
InChI=1S/Sb.Te |
Clé InChI |
DDJAGKOCVFYQOV-UHFFFAOYSA-N |
SMILES |
[Sb]=[Te].[Sb]=[Te].[Te] |
SMILES canonique |
[Sb].[Te] |
Origine du produit |
United States |
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